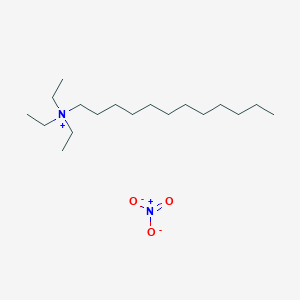

N,N,N-Triethyldodecan-1-aminium nitrate

説明

N,N,N-Triethyldodecan-1-aminium nitrate is a quaternary ammonium salt comprising a dodecyl (C12) chain bonded to a triethylammonium group, with a nitrate (NO₃⁻) counterion. This compound belongs to a class of cationic surfactants widely used in industrial and laboratory settings for their emulsifying, antimicrobial, and phase-transfer catalytic properties. Its amphiphilic structure enables applications in detergents, biocides, and nanotechnology, though its nitrate counterion may influence reactivity and environmental persistence compared to analogues .

特性

CAS番号 |

41864-97-5 |

|---|---|

分子式 |

C18H40N2O3 |

分子量 |

332.5 g/mol |

IUPAC名 |

dodecyl(triethyl)azanium;nitrate |

InChI |

InChI=1S/C18H40N.NO3/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;2-1(3)4/h5-18H2,1-4H3;/q+1;-1 |

InChIキー |

BZHADFLUCIHUMP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC.[N+](=O)([O-])[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyldodecan-1-aminium nitrate typically involves the quaternization of dodecylamine with triethylamine followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of N,N,N-Triethyldodecan-1-aminium nitrate may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions

N,N,N-Triethyldodecan-1-aminium nitrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the functional groups attached to the nitrogen atom.

Substitution: The nitrate group can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with N,N,N-Triethyldodecan-1-aminium nitrate include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving N,N,N-Triethyldodecan-1-aminium nitrate depend on the specific reaction conditions. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce various quaternary ammonium salts.

科学的研究の応用

N,N,N-Triethyldodecan-1-aminium nitrate has several scientific research applications:

Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.

Biology: The compound’s antimicrobial properties make it useful in biological studies and applications.

Medicine: Research into its potential as an antimicrobial agent is ongoing.

Industry: It is used in formulations for detergents, disinfectants, and other cleaning products.

作用機序

The mechanism of action of N,N,N-Triethyldodecan-1-aminium nitrate involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane, making it effective against a broad spectrum of microorganisms.

類似化合物との比較

Comparison with Similar Compounds

Structural and Chemical Properties

Quaternary ammonium salts share a cationic head group but differ in alkyl chain lengths and counterions. Key structural comparisons include:

| Compound | Alkyl Chain | Counterion | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N,N,N-Triethyldodecan-1-aminium nitrate | C12 | NO₃⁻ | ~350 (estimated) | High solubility in polar solvents; nitrate enhances oxidative potential |

| Cetyltrimethylammonium bromide (CTAB) | C16 | Br⁻ | 364.45 | Common surfactant; bromide offers moderate solubility |

| Dodecyltrimethylammonium chloride (DTAC) | C12 | Cl⁻ | 263.89 | Lower solubility in water vs. nitrate; less thermally stable |

The nitrate counterion in N,N,N-Triethyldodecan-1-aminium nitrate likely increases its solubility in polar solvents compared to chloride or bromide analogues, as nitrate salts generally exhibit higher hydrophilicity . Additionally, nitrate’s oxidizing nature may render the compound more reactive in redox-sensitive environments compared to halide-based counterparts .

Functional and Environmental Behavior

Solubility and Stability

- Nitrate vs. Halides : Nitrate’s high solubility (evidenced by its mobility in groundwater systems ) suggests that N,N,N-Triethyldodecan-1-aminium nitrate may dissolve more readily in aqueous environments than DTAC or CTAB. However, nitrate’s instability under reducing conditions could limit its persistence in anaerobic environments .

- Thermal Stability: Halide-based quaternary ammonium salts (e.g., CTAB) decompose at ~250°C, while nitrate salts often decompose at lower temperatures (~150–200°C) due to NO₃⁻’s oxidative decomposition pathways .

Environmental Impact

- Mobility : Nitrate’s environmental mobility is well-documented in agricultural studies, where it readily leaches into groundwater . This suggests that N,N,N-Triethyldodecan-1-aminium nitrate may pose higher leaching risks compared to chloride or bromide analogues.

- Ecotoxicity : While quaternary ammonium compounds are broadly toxic to aquatic life, nitrate’s dual role as a nutrient and pollutant (e.g., promoting algal blooms ) could amplify ecological risks in water systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。